3-(3-Fluorophenyl)pyridine-2-methanol
CAS No.: 1227600-96-5
Cat. No.: VC2769690
Molecular Formula: C12H10FNO
Molecular Weight: 203.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1227600-96-5 |
---|---|
Molecular Formula | C12H10FNO |
Molecular Weight | 203.21 g/mol |
IUPAC Name | [3-(3-fluorophenyl)pyridin-2-yl]methanol |
Standard InChI | InChI=1S/C12H10FNO/c13-10-4-1-3-9(7-10)11-5-2-6-14-12(11)8-15/h1-7,15H,8H2 |
Standard InChI Key | WLKFEQMKTUUICT-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)C2=C(N=CC=C2)CO |
Canonical SMILES | C1=CC(=CC(=C1)F)C2=C(N=CC=C2)CO |
Introduction
Chemical and Physical Properties
3-(3-Fluorophenyl)pyridine-2-methanol possesses distinctive chemical and physical properties that influence its behavior in chemical reactions and potential biological applications. The compound has a molecular formula of C₁₂H₁₀FNO with a molecular weight of 203.22 g/mol . It exists as a powder at room temperature and requires appropriate storage conditions to maintain its stability and purity .
Structural Characteristics
The structural characteristics of 3-(3-Fluorophenyl)pyridine-2-methanol can be described using various chemical identifiers and notations. These standardized representations facilitate the unambiguous identification of the compound in chemical databases and literature.
Property | Value |
---|---|
Chemical Formula | C₁₂H₁₀FNO |
Molecular Weight | 203.22 g/mol |
MDL Number | MFCD07775216 |
PubChem CID | 23467199 |
IUPAC Name | (3-fluorophenyl)-pyridin-2-ylmethanol |
Standard InChI | InChI=1S/C12H10FNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H |
InChI Key | SWWDFRDACYVBNF-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C(C2=CC(=CC=C2)F)O |
Physical Appearance | Powder |
Storage Temperature | Room temperature |
The compound features a pyridine ring with a methanol substituent at the 2-position. This methanol group is further connected to a 3-fluorophenyl group. The spatial arrangement of these groups contributes to the compound's three-dimensional structure and influences its potential interactions with biological targets or chemical reagents.
Synthesis and Preparation Methods
The synthesis of 3-(3-Fluorophenyl)pyridine-2-methanol can be approached through various synthetic pathways. While the search results don't provide a direct synthesis method for this specific compound, they offer insights into the preparation of structurally similar pyridine derivatives that can be adapted for its synthesis.
Improved Synthetic Methods
The patent literature also describes a method aimed at overcoming limitations of existing approaches, providing reaction raw materials that are easily obtainable, environmentally friendly reaction conditions, and simplified reaction operations and post-processing procedures . This improved method uses 2-cyano-3-methylpyridine and benzaldehyde compounds as starting materials, first obtaining 3-(2-styryl)-2-pyridinecarboxamide compounds via condensation reaction in appropriate solvents under alkaline conditions, followed by catalytic hydrogenation to produce the desired compounds .
While this improved method focuses on the synthesis of 3-(2-phenethyl)-2-pyridinecarboxamide compounds, the principles and reagents could potentially be adapted for the synthesis of 3-(3-Fluorophenyl)pyridine-2-methanol with appropriate modifications to the reaction conditions and reagents.
Applications and Biological Activity
3-(3-Fluorophenyl)pyridine-2-methanol and structurally similar compounds have potential applications across multiple fields, particularly in medicinal chemistry and organic synthesis.
Pharmaceutical Applications
Pyridine derivatives, especially those containing fluorine substituents, have been extensively explored for their potential biological activities. The fluorine atom can enhance metabolic stability, lipophilicity, and binding interactions with biological targets. While the search results don't provide specific biological activities for 3-(3-Fluorophenyl)pyridine-2-methanol itself, structurally similar compounds have been investigated as potential kinase inhibitors .
For instance, imidazo[1,2-a]pyridine-thiophene derivatives have been identified as inhibitors of FLT3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase that plays a crucial role in the pathogenesis of acute myeloid leukemia (AML) . While our target compound doesn't contain the imidazo[1,2-a]pyridine-thiophene scaffold, the presence of the pyridine ring and the fluorophenyl group suggests potential for similar binding interactions with kinase targets.
Chemical Intermediates
3-(3-Fluorophenyl)pyridine-2-methanol can serve as a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group of the methanol bridge provides a reactive site for further functionalization through various reactions such as esterification, etherification, or oxidation. The pyridine nitrogen can also participate in various reactions, including N-oxidation, quaternization, or nucleophilic substitution reactions.
American Elements, a materials science company, lists this compound in their catalog of life science products, suggesting its utility in research and development across various disciplines . The compound is available in different volumes, including bulk quantities, and can be produced to customer specifications in high and ultra-high purity forms .
Structure-Activity Relationships and Molecular Interactions
Understanding the structure-activity relationships (SAR) of 3-(3-Fluorophenyl)pyridine-2-methanol and related compounds can provide valuable insights into their potential applications and mechanisms of action.
Key Structural Features for Biological Activity
The search results provide some insights into the binding interactions of structurally related compounds. For instance, imidazo[1,2-a]pyridine-thiophene derivatives have been shown to interact with FLT3 kinase through specific binding interactions. The imidazopyridine warhead formed a crucial hydrogen bond with Cys694 in the hinge region of the kinase, a common interaction observed in kinase inhibitors that occupy the ATP binding site .
While 3-(3-Fluorophenyl)pyridine-2-methanol doesn't contain the imidazopyridine scaffold, its pyridine ring could potentially form similar hydrogen bonding interactions with kinase targets. The fluorophenyl group could engage in hydrophobic interactions with residues in the binding pocket, similar to how phenyl groups in related compounds form π-stacking interactions with residues like Phe691 .
Effect of Fluorine Substitution
The presence of the fluorine atom at the meta position of the phenyl ring in 3-(3-Fluorophenyl)pyridine-2-methanol can have significant effects on its properties and potential biological activities. Fluorine substitution can:
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Enhance metabolic stability by blocking potential sites of oxidative metabolism
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Increase lipophilicity, potentially improving membrane permeability
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Alter the electronic properties of the phenyl ring, influencing its interactions with target proteins
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Provide a potential site for hydrogen bonding through the formation of weak hydrogen bonds where the fluorine acts as a hydrogen bond acceptor
These effects of fluorine substitution could contribute to the potential utility of 3-(3-Fluorophenyl)pyridine-2-methanol in medicinal chemistry applications.
Analytical Characterization and Quality Control
Proper analytical characterization and quality control are essential for ensuring the identity, purity, and consistency of 3-(3-Fluorophenyl)pyridine-2-methanol samples, particularly when used in research or development applications.
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